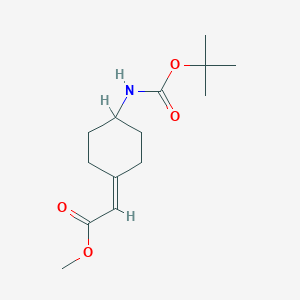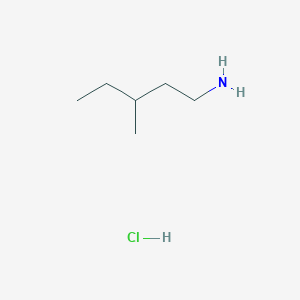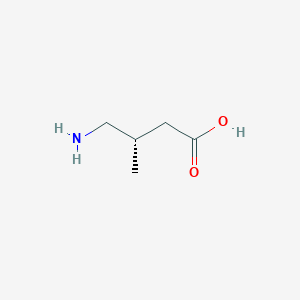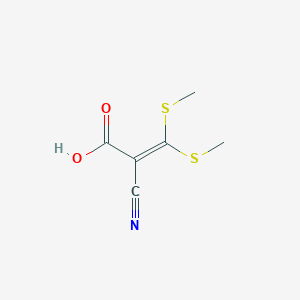
2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic Acid
Vue d'ensemble
Description
2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid is a chemical compound with the molecular formula C6H7NO2S2. It is known for its unique structure, which includes a cyano group and two methylsulfanyl groups attached to a prop-2-enoic acid backbone. This compound is used in various research and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
The synthesis of 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid typically involves a multi-step process. One common method starts with the reaction of methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate with acetophenone in the presence of sodium hydroxide in dimethyl sulfoxide (DMSO), yielding an intermediate compound. This intermediate is then reacted with ethyl 2-pyridylacetate in the presence of potassium carbonate in DMSO to produce the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the methylsulfanyl groups can undergo oxidation or substitution. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid can be compared with similar compounds such as:
2-cyano-3,3-bis(methylthio)acrylic acid: Similar structure but with different reactivity and applications.
3,3-bis(methylsulfanyl)prop-2-enoic acid: Lacks the cyano group, leading to different chemical properties.
2-cyano-3-methylsulfanylprop-2-enoic acid:
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.
Propriétés
IUPAC Name |
2-cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-10-6(11-2)4(3-7)5(8)9/h1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEPYRAFQCAOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3229054.png)

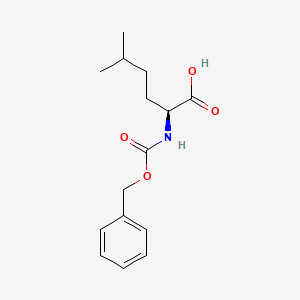
![[(9E,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;hydrochloride](/img/structure/B3229092.png)

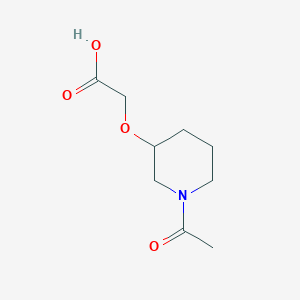


![Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B3229123.png)
![5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B3229127.png)
